molecular formula C23H16N2O6 B2650539 Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874395-43-4

Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

カタログ番号: B2650539
CAS番号: 874395-43-4
分子量: 416.389
InChIキー: WGUXSAQYNOHQRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate” is a complex organic compound. It contains several functional groups and rings, including a methylisoxazole ring, a chromeno[2,3-c]pyrrole ring, and a benzoate group .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a complex, multi-ring structure with various functional groups. The isoxazole ring, in particular, is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .

科学的研究の応用

Pharmacokinetics and Metabolism

Research on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of understanding the disposition, metabolism, and elimination pathways of pharmaceuticals in humans. For example, the study by Renzulli et al. (2011) on SB-649868 provided insights into its pharmacokinetics, showing almost complete elimination over a 9-day period, primarily via feces, with notable metabolites identified through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011). Similar methodologies could be applied to study the title compound, focusing on its metabolic pathways, half-life, and principal circulating components in plasma to inform its potential therapeutic applications.

Amyloid Imaging and Neurodegenerative Diseases

Studies on imaging agents for amyloid plaques, such as the use of PIB in Alzheimer's disease research, underscore the utility of novel compounds in diagnosing and monitoring neurodegenerative diseases. Engler et al. (2007) investigated PIB retention in frontotemporal dementia, demonstrating its potential to differentiate between Alzheimer's disease and other forms of dementia (Engler et al., 2007). This suggests that exploring the binding affinity and specificity of new compounds to pathological markers can offer valuable tools for clinical diagnostics and therapeutic monitoring.

Exposure and Toxicology

Research on environmental and occupational exposure to toxic compounds, such as benzene, provides a framework for assessing the safety and health risks associated with chemical exposure. Bollati et al. (2007) explored DNA methylation patterns in subjects exposed to low-dose benzene, revealing epigenetic changes that could be induced by carcinogen exposure (Bollati et al., 2007). Investigating the toxicological effects and exposure risks of new chemicals, including potential genotoxicity and carcinogenicity, is crucial for understanding their safety profile and regulatory implications.

Drug Development and Clinical Applications

The development of novel pharmaceuticals, such as fomepizole for treating methanol toxicity, highlights the process of identifying, synthesizing, and clinically evaluating new therapeutic agents. Studies like the one by Brown et al. (2001) on the use of fomepizole in pediatric methanol poisoning cases demonstrate the clinical applications and benefits of novel treatments (Brown et al., 2001). Research on "Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate" could similarly explore its therapeutic potential, pharmacological effects, and clinical applications in relevant diseases.

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

将来の方向性

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

特性

IUPAC Name

methyl 4-[2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-12-11-17(24-31-12)25-19(13-7-9-14(10-8-13)23(28)29-2)18-20(26)15-5-3-4-6-16(15)30-21(18)22(25)27/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUXSAQYNOHQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。